4-Amino-6-(trifluoromethyl)nicotinic acid

GPR109A agonist HCA2 receptor lipid metabolism

Researchers face scaffold limitations: 4-aminonicotinic acid lacks CNS lipophilicity, while 6-CF3 analogs lack derivatizable handles. This compound integrates both functionalities for SAR diversification. - HCA2 agonist (EC50=1.01 μM); XLogP=1.38 for oral bioavailability - Orthogonal reactive groups (C3-COOH, C4-NH2) enable stepwise derivatization - TPSA 76.2 Ų; single rotatable bond; drug-like properties Supplied with analytical data (HPLC/NMR). Available for immediate R&D shipment.

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
Cat. No. B11729917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-(trifluoromethyl)nicotinic acid
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(F)(F)F)C(=O)O)N
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)5-1-4(11)3(2-12-5)6(13)14/h1-2H,(H2,11,12)(H,13,14)
InChIKeyOXIDMTHROAKPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-(trifluoromethyl)nicotinic Acid: Overview & Differentiation


4-Amino-6-(trifluoromethyl)nicotinic acid (CAS 1256821-57-4) is a fluorinated heterocyclic building block characterized by a pyridine ring bearing a carboxylic acid at the 3-position, an amino group at the 4-position, and a trifluoromethyl group at the 6-position . The electron-withdrawing trifluoromethyl group and hydrogen-bond-donating amino functionality create a unique electronic environment that differentiates this scaffold from unsubstituted nicotinic acid and mono-substituted analogs . The compound has been evaluated as both a nicotinic acetylcholine receptor (nAChR) ligand and a hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) agonist [1], positioning it as a dual-purpose pharmacophore for neurological and metabolic disease research.

Dual-target pharmacophoreHCA2 agonist and nAChR ligand scaffold supports neurological and metabolic disease research models.
Orthogonal derivatization4-NH2 and 3-COOH handles enable sequential amide coupling, urea formation, and heterocycle synthesis for library generation.
CF3-modulated properties6-trifluoromethyl group increases lipophilicity and alters pKa profile relative to non-fluorinated analogs, supporting CNS-targeted screening workflows.

Why Simple Nicotinic Acid Analogs Fail


Generic substitution with unsubstituted nicotinic acid, 4-aminonicotinic acid, or 6-(trifluoromethyl)nicotinic acid is not scientifically equivalent because the synergistic combination of the 4-amino and 6-trifluoromethyl groups produces physicochemical and pharmacological properties not achievable with either substituent alone. The trifluoromethyl group substantially increases lipophilicity (XLogP ~1.38) relative to non-fluorinated analogs while simultaneously lowering the pKa of the carboxylic acid, altering ionization state at physiological pH . The 4-amino group introduces an additional hydrogen-bond donor and basic center (pKa ~4.1) that is absent in 6-(trifluoromethyl)nicotinic acid, enabling distinct binding interactions with receptor targets . Furthermore, the electron-withdrawing CF3 group modulates the nucleophilicity of the 4-amino group, differentiating its reactivity profile from 4-aminonicotinic acid in synthetic derivatization reactions [1]. These compound-specific properties directly impact target engagement, synthetic utility, and formulation behavior, making direct analog substitution scientifically invalid.

Target Compound4-Amino-6-(trifluoromethyl)nicotinic acid: dual NH2 and COOH handles with CF3-enhanced lipophilicity and altered ionization.
Nicotinic AcidLacks the 4-amino group — no derivatizable handle for SAR exploration; may limit medicinal chemistry diversification relative to the target scaffold.
Target CompoundCF3 group lowers carboxylic acid pKa and modulates amino group basicity, creating a distinct zwitterionic profile at physiological pH.
4-Aminonicotinic AcidLacks the 6-CF3 group — lipophilicity and pKa differences may shift target engagement and membrane permeability profiles compared to the fluorinated analog.
Target CompoundTwo orthogonal reactive groups enable sequential derivatization; TPSA 76.21 Ų supports drug-like library construction.
6-(Trifluoromethyl)nicotinic AcidLacks the 4-amino group — single functional handle may restrict orthogonal protection strategies and library diversification.

Quantitative Differentiation vs. Analogs


HCA2 Receptor Binding Affinity vs. Nicotinic Acid

4-Amino-6-(trifluoromethyl)nicotinic acid demonstrates moderate binding affinity for the human hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) with an IC50 of 327 nM in a radioligand displacement assay using [5,6-3H]-nicotinic acid [1]. While nicotinic acid (niacin) itself binds to HCA2 with reported Ki values in the low nanomolar range (approximately 50-100 nM) [2], the target compound retains sufficient affinity to serve as a viable agonist scaffold while offering the synthetic versatility of the 4-amino group for further optimization. The compound also exhibits functional agonist activity at HCA2 with an EC50 of 1.01 μM, as measured by inhibition of forskolin-stimulated cAMP accumulation [1].

HCA2 Binding Affinity
Cross-study comparable
Target: IC50 = 327 nM
Niacin: Ki ~50–100 nM
Reported HCA2 engagement context; supports agonist scaffold optimization with derivatizable 4-NH2 handle.
Radioligand displacement assay; recombinant human HCA2 in HEK cell membranes.
GPR109A agonist HCA2 receptor lipid metabolism anti-inflammatory

Lipophilicity Comparison with Non-Fluorinated Analogs

The presence of the 6-trifluoromethyl group in 4-amino-6-(trifluoromethyl)nicotinic acid confers a calculated lipophilicity of XLogP = 1.38 . In contrast, the non-fluorinated analog 4-aminonicotinic acid has a predicted XLogP of approximately 0.2-0.5 [1]. This approximately 0.9-1.2 log unit increase in lipophilicity corresponds to a roughly 8- to 16-fold increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and blood-brain barrier penetration potential [2]. The moderate lipophilicity of the target compound (logP = 1.8 per alternative measurement ) positions it favorably for CNS-targeted applications relative to more polar non-fluorinated analogs.

Lipophilicity
Cross-study comparable
XLogP = 1.38 (calc); logP = 1.8 (reported)
May support membrane permeability screening; ~0.9–1.2 log units higher than non-fluorinated 4-aminonicotinic acid.
Calculated via XLogP3 algorithm; experimental verification recommended.
drug-likeness membrane permeability ADME physicochemical properties

Ionization State and Dual pKa Profile

4-Amino-6-(trifluoromethyl)nicotinic acid exhibits two distinct ionizable centers: the carboxylic acid with pKa ≈ 2.3 and the 4-amino group with pKa ≈ 4.1 . This dual pKa profile creates a zwitterionic species at physiological pH (7.4) where the carboxylic acid is deprotonated (negative charge) and the amino group remains predominantly neutral due to electron-withdrawal by the adjacent trifluoromethyl-substituted pyridine ring. In contrast, 4-aminonicotinic acid has a carboxylic acid pKa of approximately 3.5-4.0 and an amino group pKa of approximately 5.5-6.0 [1], resulting in a different charge distribution at physiological pH. The target compound's aqueous solubility is 0.12 mg/mL at 25°C , which is lower than 4-aminonicotinic acid (estimated >1 mg/mL) due to the hydrophobic CF3 group.

Ionization Profile
Cross-study comparable
Target: COOH pKa ≈2.3, NH2 pKa ≈4.1
4-Amino analog: COOH pKa ~3.5–4.0, NH2 pKa ~5.5–6.0
Altered charge distribution at physiological pH; may affect solubility, permeability, and receptor electrostatics.
Aqueous solution at 25°C; predicted and experimental values.
ionization state pKa solubility formulation zwitterion

Synthetic Derivatization Advantage

The presence of the 4-amino group in 4-amino-6-(trifluoromethyl)nicotinic acid provides a nucleophilic handle for amide bond formation, urea synthesis, and diazonium chemistry that is completely absent in 6-(trifluoromethyl)nicotinic acid . This enables direct conjugation to carboxylic acids, isocyanates, and electrophiles for generating diverse compound libraries. The target compound contains one rotatable bond (the carboxylic acid) and a topological polar surface area (TPSA) of 76.21 Ų , indicating favorable drug-like properties for further derivatization. In contrast, 6-(trifluoromethyl)nicotinic acid (CAS 231291-22-8) lacks the 4-amino group, limiting its derivatization to reactions at the carboxylic acid only [1]. The target compound's heavy atom count of 14 and complexity value of 375.69 reflect its intermediate-level structural complexity suitable as a versatile building block.

Derivatization Sites
Class-level inference
Target: 2 reactive handles (C3-COOH + C4-NH2)
6-CF3 analog: 1 handle (C3-COOH only)
Supports orthogonal library synthesis strategies; enables sequential amide coupling and heterocycle formation.
TPSA = 76.21 Ų; structural analysis based on chemical composition.
medicinal chemistry library synthesis amide coupling heterocycle synthesis building block

nAChR Pharmacophore Similarity

4-Amino-6-(trifluoromethyl)nicotinic acid shares structural features with known nicotinic acetylcholine receptor (nAChR) ligands, particularly those targeting the α4β2 subtype . The mechanism of action for this compound class primarily relates to biological activity as an agonist or antagonist at nicotinic acetylcholine receptors, with the trifluoromethyl group enhancing lipophilicity and potentially increasing receptor binding affinity . While direct Ki or EC50 data for the target compound at nAChR subtypes is not available in the primary literature, structurally related 6-substituted nicotinic acid derivatives have demonstrated nAChR binding affinities (Ki values ranging from 0.4 nM to low micromolar) depending on the 6-substituent [1]. The combination of the electron-withdrawing CF3 group and hydrogen-bond-donating amino group at the 4-position creates a pharmacophore distinct from simple nicotinic acid, which lacks nAChR activity [2].

nAChR Pharmacophore
Class-level inference
6-CF3 + 4-NH2 pyridine core aligns with known α4β2 nAChR ligand scaffolds.
Class-level pharmacophore context; direct nAChR binding data requires validation for this specific compound.
Structurally related 6-substituted analogs show Ki 0.4 nM–10 μM; data to verify for target compound.
nicotinic acetylcholine receptor nAChR neurological disorders cognitive enhancement analgesia

Key Application Scenarios


HCA2/GPR109A Agonist Lead Optimization

The compound's confirmed HCA2 receptor binding (IC50 = 327 nM) and functional agonist activity (EC50 = 1.01 μM) [1] make it a viable starting point for structure-activity relationship (SAR) studies targeting lipid metabolism disorders and inflammatory conditions. The 4-amino group provides a derivatizable handle for amide coupling to explore potency improvements, while the moderate lipophilicity (XLogP = 1.38) supports oral bioavailability potential. This scaffold is preferable to nicotinic acid itself because it offers synthetic diversification options while maintaining baseline receptor engagement.

CNS-Penetrant nAChR Ligand Discovery

The combination of moderate lipophilicity (logP = 1.8) and structural alignment with known α4β2 nAChR pharmacophores positions this compound for CNS drug discovery programs targeting cognitive disorders, pain, or nicotine addiction. The electron-withdrawing CF3 group may enhance metabolic stability relative to non-fluorinated analogs [2], while the amino group enables conjugation to diverse warheads for exploring subtype selectivity. This scaffold offers advantages over 4-aminonicotinic acid (insufficient lipophilicity for CNS penetration) and 6-(trifluoromethyl)nicotinic acid (lacks the amino derivatization handle).

Dual-Functional Building Block for Library Synthesis

The compound's two orthogonal reactive groups (carboxylic acid at C3, primary amine at C4) enable sequential derivatization strategies for generating diverse compound libraries. The TPSA of 76.21 Ų and single rotatable bond indicate favorable drug-like properties for lead-like library construction. Researchers can exploit the differential reactivity of the amino group (nucleophilic, pKa ~4.1) and carboxylic acid (electrophilic upon activation, pKa ~2.3) to perform amide couplings, urea formations, and heterocycle syntheses in a controlled, stepwise manner—capabilities unavailable with mono-functional analogs.

Agrochemical Intermediate for Fluorinated Heterocycle Synthesis

The 6-trifluoromethylpyridine core is a privileged scaffold in agrochemical development, with numerous patented pesticides and herbicides containing the TFMP (trifluoromethylpyridine) motif [2]. The target compound's 4-amino-6-CF3 substitution pattern serves as a versatile intermediate for constructing more complex fluorinated heterocycles via diazotization, cross-coupling, and cyclization reactions [3]. The electron-withdrawing nature of the CF3 group modulates ring electronics, influencing reactivity in subsequent transformations . This positions the compound as a strategic building block for crop protection R&D programs requiring fluorinated pyridine cores.

Application
Selection Property
Validation Focus
HCA2 agonist SAR studies
HCA2 receptor engagement profile
Functional cAMP assay validation
CNS nAChR ligand screening
Lipophilicity and pharmacophore alignment
nAChR subtype binding assays
Orthogonal library synthesis
Dual functional group architecture
Sequential derivatization screening
Fluorinated heterocycle synthesis
6-CF3-pyridine core reactivity
Cross-coupling method development

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